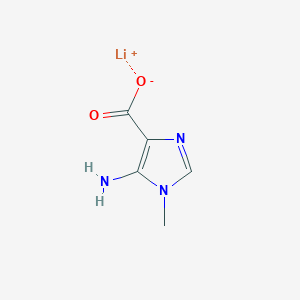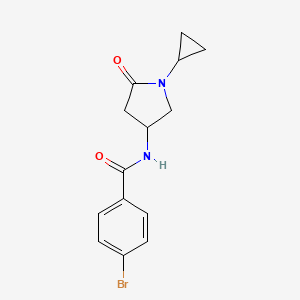
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C5H6LiN3O2 . It is an organic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions are mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Structural Characterization and Photoluminescence
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate contributes to the synthesis and structural characterization of novel lithium–organic frameworks. These frameworks exhibit guest-dependent photoluminescence, making them potentially useful in the development of luminescent materials and sensors. A unique undecanuclear Li carboxylate complex demonstrates pronounced guest-dependent photoluminescence behavior, indicating its application in optical and electronic devices (S. B. Aliev et al., 2014).
Antituberculosis Activity
In the realm of medicinal chemistry, derivatives of 5-amino-1-methyl-1H-imidazole-4-carboxylate have been synthesized and evaluated for their antituberculosis activity. Some compounds demonstrate moderate to good activity against Mycobacterium tuberculosis, highlighting the potential of lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate derivatives in the development of new antituberculosis agents (Bhagwat Jadhav et al., 2016).
Asymmetric Synthesis of Amino Acids
This compound also finds application in the synthesis of alpha-amino acids. Using chiral iminic reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one, which is related to the lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate structure, researchers have developed methodologies for the practical asymmetric synthesis of alpha-amino acids, showcasing the utility of such compounds in synthetic organic chemistry (G. Guillena & C. Nájera, 2000).
Lithium Battery Electrolytes
Another significant application is in the development of electrolytes for lithium batteries. Ionic liquids containing imidazole derivatives, including those structurally similar to lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, have been investigated for their suitability as electrolyte components. These studies explore the thermal stability, viscosity, conductivity, and electrochemical properties of such ionic liquids, aiming to enhance the performance and safety of lithium batteries (Valentina Borgel et al., 2009).
Liquid Crystal Formation
Carboxylic acid functionalized imidazolium salts, related to lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, have been shown to form liquid crystals that include lithium ions at or near room temperature. These materials exhibit increased lithium ion conductivities at elevated temperatures, suggesting their potential in the development of new materials for electronic displays and other applications requiring liquid crystal properties (Joseph C. Y. Lin et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer . The primary targets of this compound are likely to be specific proteins or enzymes involved in cell signaling pathways that regulate cell growth and proliferation.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity. This interaction can lead to changes in the cell signaling pathways, potentially inhibiting the growth and spread of cancer cells
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways involved in cell growth and proliferation. By interacting with its targets, the compound could disrupt these pathways, leading to a decrease in the growth and spread of cancer cells
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in the growth and spread of cancer cells . This could result from the compound’s interactions with its targets and its effects on cell signaling pathways.
Propiedades
IUPAC Name |
lithium;5-amino-1-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOZNHMUMSNJDO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=NC(=C1N)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)
![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)

![N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide](/img/structure/B2923305.png)




![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2923313.png)